Cas no 10496-92-1 (2-(hydroxymethyl)-4,5-dimethylphenol)

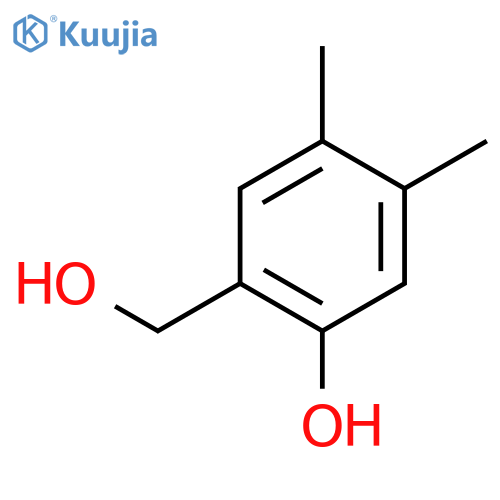

10496-92-1 structure

商品名:2-(hydroxymethyl)-4,5-dimethylphenol

2-(hydroxymethyl)-4,5-dimethylphenol 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol,2-hydroxy-4,5-dimethyl-

- 2-(hydroxymethyl)-4,5-dimethylphenol

- (6-Hydroxy-3.4-dimethyl-phenyl)-methanol

- 2-hydroxy-4,5-dimethyl-benzyl alcohol

- 2-Hydroxy-4,5-dimethyl-benzylalkohol

- 4,5-dimethyl-2-hydroxybenzyl alcohol

- 4.5-Dimethyl-2-hydroxymethyl-phenol

- 5.41-Dioxy-1.2.4-trimethyl-benzol

- 6-Hydroxy-3.4-dimethyl-1-hydroxymethyl-benzol

- AC1L7TA7

- c1-6-3-8(5-10)9(11)4-7(6)2

- C9H12O2

- h3-4,10-11H,5H2,1-2H

- NSC243683

- 10496-92-1

- DTXSID70311493

- NSC-243683

- Benzenemethanol, 2-hydroxy-4,5-dimethyl-

- EN300-1867006

- InChI=1/C9H12O2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4,10-11H,5H2,1-2H

- 2-Oxy-4,5-dimethylbenzylalkohol

-

- インチ: InChI=1S/C9H12O2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4,10-11H,5H2,1-2H3

- InChIKey: HCEVEUBXZBBHOX-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C)C(C)=CC=1CO

計算された属性

- せいみつぶんしりょう: 152.08376

- どういたいしつりょう: 152.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- PSA: 40.46

2-(hydroxymethyl)-4,5-dimethylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009737-250mg |

4,5-Dimethyl-2-hydroxybenzyl alcohol |

10496-92-1 | 97% | 250mg |

$499.20 | 2023-09-04 | |

| Alichem | A010009737-500mg |

4,5-Dimethyl-2-hydroxybenzyl alcohol |

10496-92-1 | 97% | 500mg |

$815.00 | 2023-09-04 | |

| Enamine | EN300-1867006-0.5g |

2-(hydroxymethyl)-4,5-dimethylphenol |

10496-92-1 | 0.5g |

$603.0 | 2023-09-18 | ||

| Enamine | EN300-1867006-0.05g |

2-(hydroxymethyl)-4,5-dimethylphenol |

10496-92-1 | 0.05g |

$528.0 | 2023-09-18 | ||

| Enamine | EN300-1867006-1g |

2-(hydroxymethyl)-4,5-dimethylphenol |

10496-92-1 | 1g |

$628.0 | 2023-09-18 | ||

| Enamine | EN300-1867006-10g |

2-(hydroxymethyl)-4,5-dimethylphenol |

10496-92-1 | 10g |

$2701.0 | 2023-09-18 | ||

| Alichem | A010009737-1g |

4,5-Dimethyl-2-hydroxybenzyl alcohol |

10496-92-1 | 97% | 1g |

$1579.40 | 2023-09-04 | |

| Enamine | EN300-1867006-2.5g |

2-(hydroxymethyl)-4,5-dimethylphenol |

10496-92-1 | 2.5g |

$1230.0 | 2023-09-18 | ||

| Enamine | EN300-1867006-0.1g |

2-(hydroxymethyl)-4,5-dimethylphenol |

10496-92-1 | 0.1g |

$553.0 | 2023-09-18 | ||

| Enamine | EN300-1867006-0.25g |

2-(hydroxymethyl)-4,5-dimethylphenol |

10496-92-1 | 0.25g |

$579.0 | 2023-09-18 |

2-(hydroxymethyl)-4,5-dimethylphenol 関連文献

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

10496-92-1 (2-(hydroxymethyl)-4,5-dimethylphenol) 関連製品

- 495-08-9(2-(hydroxymethyl)benzene-1,4-diol)

- 91-04-3(2,6-Bis(hydroxymethyl)-4-methylphenol)

- 90-01-7(Salicyl alcohol)

- 2937-59-9(2,6-bis(hydroxymethyl)phenol)

- 2937-61-3(1,3,5-Benzenetrimethanol,2-hydroxy-)

- 29922-52-9(2-(Hydroxymethyl)-3-methylphenol)

- 54874-26-9(3-(Hydroxymethyl)-2-methylphenol)

- 2937-60-2(1,3-Benzenedimethanol,4-hydroxy-)

- 22470-99-1(2-(hydroxymethyl)-6-methylphenol)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬